N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide
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Overview
Description
N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide is a complex organic compound with the molecular formula C20H16FNO3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide typically involves the reaction of o-fluorobenzoyl chloride with p-toluenesulphonamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide
- Fluorinated 1,3-benzothiazin-4-ones
- Fluorobenzoyl derivatives of m-fluorophenylalanine
Uniqueness
N-(o-(o-Fluorobenzoyl)phenyl)-p-toluenesulphonamide is unique due to the presence of both a fluorobenzoyl group and a toluenesulphonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
3109-35-1 |
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Molecular Formula |
C20H16FNO3S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-(2-fluorobenzoyl)phenyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H16FNO3S/c1-14-10-12-15(13-11-14)26(24,25)22-19-9-5-3-7-17(19)20(23)16-6-2-4-8-18(16)21/h2-13,22H,1H3 |
InChI Key |
ZNDPAUWIWUGTNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
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